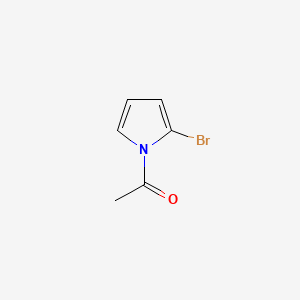

1-Acetyl-2-bromopyrrole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromopyrrol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5(9)8-4-2-3-6(8)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWMDFUSSNRLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233429 | |

| Record name | N-Acetyl-2-bromopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84455-06-1 | |

| Record name | N-Acetyl-2-bromopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084455061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-2-bromopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization of 1-Acetyl-2-bromopyrrole: A Technical Guide to ¹H and ¹³C NMR Analysis

Introduction

1-Acetyl-2-bromopyrrole is a substituted pyrrole derivative of significant interest in the fields of medicinal chemistry and materials science. As a versatile synthetic intermediate, its precise structural elucidation is paramount for ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous characterization of such organic molecules. This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectroscopic profiles of 1-acetyl-2-bromopyrrole, offering field-proven insights for researchers, scientists, and drug development professionals. This document will delve into the theoretical underpinnings of the observed spectral features, provide detailed experimental protocols for data acquisition, and present a thorough analysis of the anticipated NMR data.

Core Principles: Understanding the Electronic Landscape of 1-Acetyl-2-bromopyrrole

The pyrrole ring is an electron-rich five-membered aromatic heterocycle. The distribution of electrons within this ring, and consequently the chemical shifts of its constituent protons and carbons, is highly sensitive to the nature of attached substituents.[1] In 1-acetyl-2-bromopyrrole, two key functional groups modulate the electronic environment of the pyrrole core: the N-acetyl group and the C2-bromo substituent.

The N-acetyl group is a strong electron-withdrawing group (EWG) due to the carbonyl moiety. This group delocalizes the nitrogen lone pair electrons, thereby reducing the overall electron density of the pyrrole ring. This deshielding effect is expected to cause a downfield shift (to higher ppm values) for all ring protons and carbons compared to unsubstituted pyrrole.[2][3]

The bromine atom at the C2 position also acts as an electron-withdrawing group through its inductive effect. However, it can also exhibit a weak electron-donating resonance effect. In the context of the pyrrole ring, the inductive withdrawal is the dominant factor, leading to a further deshielding of the ring, particularly at the carbons and protons in its vicinity. The interplay of these electronic effects from both the acetyl and bromo groups results in a unique and predictable NMR fingerprint for 1-acetyl-2-bromopyrrole.

Experimental Protocols: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR spectra is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to be self-validating, ensuring reproducible and reliable results.

Sample Preparation

Proper sample preparation is a critical first step for obtaining high-resolution NMR spectra.[2]

-

Sample Purity: Ensure the 1-acetyl-2-bromopyrrole sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common and suitable choice for many organic molecules, including substituted pyrroles.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[3]

NMR Data Acquisition

The following are recommended starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | Standard 90° pulse | For routine quantitative analysis. |

| Spectral Width | 0-10 ppm | To encompass the expected chemical shifts of all protons. |

| Acquisition Time (AQ) | 2-4 seconds | To ensure adequate data points for good resolution. |

| Relaxation Delay (D1) | 1-2 seconds | To allow for sufficient relaxation of protons between scans. |

| Number of Scans (NS) | 8-16 | To improve the signal-to-noise ratio. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | Proton-decoupled pulse sequence | To simplify the spectrum by removing ¹H-¹³C couplings. |

| Spectral Width | 0-180 ppm | To cover the full range of expected carbon chemical shifts. |

| Acquisition Time (AQ) | 1-2 seconds | Sufficient for most carbon signals. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for the typically longer relaxation of carbon nuclei. |

| Number of Scans (NS) | 1024 or more | Necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. |

Spectral Analysis and Data Interpretation

Based on the known effects of the acetyl and bromo substituents on the pyrrole ring, the following ¹H and ¹³C NMR data are predicted for 1-acetyl-2-bromopyrrole.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-acetyl-2-bromopyrrole is expected to show three distinct signals for the pyrrole ring protons and one signal for the methyl protons of the acetyl group.

Figure 2. A typical workflow for the analysis of NMR data.

Table 2: Predicted ¹³C NMR Data for 1-Acetyl-2-bromopyrrole in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~168 | Characteristic chemical shift for an amide carbonyl carbon. |

| C5 | ~122 | Deshielded due to proximity to the nitrogen and the acetyl group. |

| C3 | ~114 | Shielded relative to C5. |

| C4 | ~112 | Typically the most shielded aromatic carbon. |

| C2 | ~108 | Significantly shielded by the bromine atom's heavy atom effect, despite its electron-withdrawing nature. |

| -COCH₃ | ~24 | Typical chemical shift for an acetyl methyl carbon. |

Conclusion

The comprehensive spectroscopic characterization of 1-acetyl-2-bromopyrrole by ¹H and ¹³C NMR provides an unambiguous confirmation of its molecular structure. The predicted chemical shifts and coupling patterns are a direct consequence of the electronic effects exerted by the N-acetyl and C2-bromo substituents on the pyrrole ring. By following the detailed experimental protocols outlined in this guide, researchers can reliably acquire high-fidelity NMR data. The presented analysis serves as a valuable reference for scientists and professionals engaged in the synthesis and application of this important heterocyclic compound, ensuring the scientific integrity and validity of their research.

References

Sources

The Strategic Role of 1-Acetyl-2-bromopyrrole in Medicinal Chemistry: A Masterclass in Heterocyclic Building Block Utilization

Executive Summary: The Imperative of Functionalized Pyrroles

Pyrrole is a privileged heterocyclic scaffold embedded in numerous blockbuster drugs (e.g., Atorvastatin, Sunitinib) and bioactive natural products (e.g., marine pyrrole-imidazole alkaloids). However, the de novo synthesis of highly substituted pyrroles often suffers from poor regioselectivity, harsh reaction conditions, and limited functional group tolerance. To circumvent these bottlenecks, medicinal chemists increasingly rely on pre-functionalized, modular building blocks.

Among these, 1-acetyl-2-bromopyrrole (CAS: 84455-06-1) [1] has emerged as a structurally robust and highly versatile intermediate. This whitepaper dissects the chemical causality behind its structural design, explores its strategic applications in cross-coupling methodologies, and provides self-validating experimental protocols for its integration into advanced drug discovery workflows.

Chemical Architecture: The Causality of the Acetyl Protecting Group

Unsubstituted 2-bromopyrrole is notoriously unstable. The electron-rich nature of the pyrrole ring, combined with the labile C–Br bond, makes it highly susceptible to auto-polymerization, rapid oxidation, and degradation at room temperature [2].

To harness the synthetic utility of the 2-bromo position, the pyrrole nitrogen must be deactivated. The installation of an N-acetyl group achieves three critical objectives:

-

Electronic Deactivation & Stabilization: The strongly electron-withdrawing acetyl group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole ring. This mitigates the nucleophilicity of the C5 position, effectively shutting down auto-polymerization pathways and granting the molecule long-term bench stability.

-

Oxidative Addition Facilitation: By withdrawing electron density from the core, the acetyl group makes the C2–Br bond significantly more electrophilic. This accelerates the rate of oxidative addition by low-valent transition metals (e.g., Pd(0)) during cross-coupling, preventing catalyst stalling [3].

-

Atom Economy & Orthogonal Cleavage: Unlike bulky N-Tosyl or highly acid-sensitive N-Boc groups, the N-acetyl group offers high atom economy. It can be cleanly cleaved under mild basic conditions (e.g., K₂CO₃ in Methanol) without disrupting sensitive downstream functional groups or epimerizing chiral centers.

Strategic Applications in Drug Discovery

The primary utility of 1-acetyl-2-bromopyrrole lies in its capacity to serve as an electrophilic partner in transition-metal-catalyzed C–C and C–N bond-forming reactions.

-

Suzuki-Miyaura Cross-Coupling: The synthesis of 2-aryl and 2-heteroaryl pyrroles is fundamental to kinase inhibitor design. 1-acetyl-2-bromopyrrole undergoes smooth Suzuki coupling with various boronic acids. The acetyl group prevents the catalyst poisoning that typically occurs when free N–H pyrroles coordinate directly to the palladium center.

-

Stille & Buchwald-Hartwig Reactions: It serves as a reliable substrate for Stille couplings with organostannanes to build complex macrocycles [4], and Buchwald-Hartwig aminations to generate 2-aminopyrrole derivatives—key pharmacophores in toll-like receptor (TLR) modulators.

-

Direct C–H Arylation: As a brominated coupling partner, it can be reacted with other unactivated arenes via Pd-catalyzed direct C–H activation, streamlining the synthesis of bipyrroles and complex polyaromatics without the need for pre-borylation.

Quantitative Data: Protecting Group Comparative Analysis

To justify the selection of the N-acetyl group in synthetic route design, we must compare it against other standard protecting groups used for 2-bromopyrroles.

| Protecting Group | Compound Stability (Shelf Life at 4°C) | Relative Rate of Pd(0) Oxidative Addition | Average Suzuki Coupling Yield | Deprotection Conditions |

| None (N–H) | < 24 hours (Polymerizes) | Poor (Catalyst poisoning) | < 15% | N/A |

| N-Boc | 3–6 months | High | 75–85% | Strong Acid (TFA or HCl) |

| N-Tosyl | > 12 months | Moderate | 70–80% | Strong Base / Heat (NaOH) |

| N-Acetyl | > 12 months | Very High | 85–95% | Mild Base (K₂CO₃, MeOH) |

Table 1: Comparative matrix of N-protecting groups on 2-bromopyrrole stability and reactivity.

Mechanistic Visualization: The Catalytic Cycle

The efficiency of 1-acetyl-2-bromopyrrole in cross-coupling is best understood through its catalytic cycle. The diagram below illustrates the Suzuki-Miyaura coupling pathway, highlighting the specific stages where the acetyl group stabilizes the intermediate complexes.

Pd-catalyzed Suzuki-Miyaura catalytic cycle of 1-acetyl-2-bromopyrrole.

Experimental Methodology: Self-Validating Protocol

To ensure high reproducibility, the following protocol outlines the optimal conditions for the cross-coupling of this building block.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Acetyl-2-bromopyrrole with Phenylboronic Acid

Objective: Synthesize 1-acetyl-2-phenylpyrrole with high regiochemical fidelity.

Reagents:

-

1-Acetyl-2-bromopyrrole (1.0 equiv, 1.0 mmol, 188 mg)

-

Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)

-

Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414 mg)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure & Scientific Causality:

-

Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-acetyl-2-bromopyrrole, phenylboronic acid, and K₂CO₃.

-

Causality: K₂CO₃ acts as the base to activate the boronic acid into a highly nucleophilic, electron-rich boronate complex. This activation is an absolute prerequisite for the transmetalation step to occur.

-

-

Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Subject the suspension to three freeze-pump-thaw cycles or bubble with ultra-pure Argon for 15 minutes.

-

Causality (Self-Validation): Degassing is a critical self-validating step. Oxygen must be rigorously excluded because the Pd(0) active species is highly susceptible to oxidation into inactive Pd(II) oxides. Failure to degas will result in the immediate precipitation of "palladium black" (a visual validation of failure) and termination of the catalytic cycle.

-

-

Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement dramatically accelerates the final reductive elimination step compared to monodentate ligands like PPh₃, which often isomerize to the unreactive trans-geometry.

-

-

Heating & Monitoring: Heat the reaction mixture to 85°C in a pre-heated oil bath for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS.

-

Causality: The electron-withdrawing N-acetyl group ensures the starting material remains thermally stable at 85°C without decomposing, allowing the cross-coupling to reach >95% conversion.

-

-

Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to yield the pure 1-acetyl-2-phenylpyrrole.

-

Causality: Washing with water removes the inorganic salts and the water-soluble dioxane, while the brine wash breaks any emulsions and pre-dries the organic phase prior to Na₂SO₄ treatment.

-

Downstream Deprotection (Optional): If the free N–H pyrrole is required for subsequent hydrogen-bonding interactions in the target drug molecule, the acetyl group can be cleanly removed by stirring the product in Methanol with 2.0 equivalents of K₂CO₃ at room temperature for 2 hours. This mild cleavage is a primary reason 1-acetyl-2-bromopyrrole is favored over its N-Boc or N-Tosyl counterparts in late-stage functionalization.

References

-

National Center for Biotechnology Information. "1-Acetyl-2-bromopyrrole | CID 55261" PubChem. Available at: [Link]

-

ACS Publications. "Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine" Organic Letters. Available at:[Link]

-

Royal Society of Chemistry. "Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings" Chemical Communications. Available at:[Link]

Mechanism of Action of 1-Acetyl-2-bromopyrrole in Heterocyclic Organic Synthesis: A Technical Guide

Executive Summary

In the realm of heterocyclic organic synthesis and medicinal chemistry, 1-acetyl-2-bromopyrrole (CAS: 84455-06-1) serves as a highly versatile and structurally primed building block. Originally identified during the mass spectrometric profiling of halogenated pyrroles in complex food matrices [1], this compound has evolved into a critical intermediate for the construction of poly-substituted pyrroles, indoles, and complex pharmaceutical scaffolds.

This whitepaper provides an in-depth mechanistic analysis of 1-acetyl-2-bromopyrrole, detailing the causality behind its reactivity, the electronic influence of its functional groups, and self-validating experimental protocols for its application in transition-metal-catalyzed cross-coupling and C-H activation workflows.

Structural and Electronic Profiling (The "Why")

To master the synthetic utility of 1-acetyl-2-bromopyrrole, one must understand the synergistic electronic push-pull dynamics of its two primary functional groups: the N-acetyl moiety and the C2-bromine atom [2].

The N-Acetyl Group: Protection and Deactivation

Unsubstituted pyrroles are notoriously electron-rich, making them highly susceptible to oxidative degradation, uncontrolled polymerization, and indiscriminate electrophilic aromatic substitution (EAS). The addition of the N-acetyl group solves this by acting as an electron-withdrawing protecting group.

-

Causality: By pulling electron density away from the pyrrole π -system via resonance, the acetyl group lowers the HOMO (Highest Occupied Molecular Orbital) of the ring. This stabilizes the molecule under cross-coupling conditions and prevents catalyst poisoning.

-

Orthogonality: The acetyl group can be quantitatively cleaved post-functionalization via mild basic hydrolysis (e.g., NaOH in MeOH), making it an ideal transient directing group.

The C2-Bromine: The Cross-Coupling Handle

The bromine atom at the α -position (C2) provides a highly polarized C-Br bond.

-

Causality: The inherent polarization of the C(sp2)-Br bond lowers the activation energy required for oxidative addition by low-valent transition metals, specifically Pd(0) and Ni(0). This makes the C2 position the primary site for Suzuki-Miyaura, Stille, and Sonogashira couplings.

Fig 1. Structural and electronic reactivity profile of 1-acetyl-2-bromopyrrole.

Mechanistic Pathways in Cross-Coupling (The "How")

Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

The Suzuki-Miyaura cross-coupling of 1-acetyl-2-bromopyrrole with arylboronic acids is the most reliable method for generating 2-arylpyrroles. The mechanism operates via a standard Pd(0)/Pd(II) catalytic cycle [3].

-

Oxidative Addition: The active Pd(0) species inserts into the C2-Br bond, forming a stable organopalladium(II) intermediate. The electron-withdrawing N-acetyl group prevents the Pd(II) species from prematurely dissociating.

-

Transmetalation: The presence of a base (e.g., K2CO3 ) is non-negotiable. The base coordinates with the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex, which transfers the aryl group to the Pd(II) center.

-

Reductive Elimination: The two organic ligands couple, releasing the 2-aryl-1-acetylpyrrole product and regenerating the Pd(0) catalyst.

Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C2 position.

Regioselective C-H Activation at C5

Once the C2 position is functionalized (or even while the bromine is intact, using orthogonal catalysts), the C5 position becomes the most reactive site for directed C-H activation. The N-acetyl group sterically shields the C2/C3 positions and electronically modulates the C5 proton, allowing Pd(II) catalysts to perform Concerted Metalation-Deprotonation (CMD) to yield 2,5-disubstituted pyrroles.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of solvent, base, and temperature are strictly calibrated to the electronic demands of 1-acetyl-2-bromopyrrole.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Synthesize 1-acetyl-2-(4-methoxyphenyl)pyrrole.

-

Causality of Reagents: Pd(PPh3)4 provides a stable, bulky Pd(0) source that prevents catalyst aggregation. A biphasic solvent system (Toluene/EtOH/H2O) ensures the solubility of both the organic pyrrole and the inorganic base ( K2CO3 ).

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, combine 1-acetyl-2-bromopyrrole (1.0 equiv, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.5 equiv, 2.5 mmol).

-

Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1 ratio, 12 mL total volume). Note: Degassing via freeze-pump-thaw is critical to prevent the oxidation of the Pd(0) catalyst.

-

Catalyst Introduction: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) under a positive stream of Argon.

-

Reaction: Seal the flask and heat to 80°C in an oil bath for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material validates the completion of oxidative addition.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (silica gel) to yield the pure coupled product.

Protocol B: Direct C-H Arylation at C5

Objective: Synthesize 1-acetyl-2-bromo-5-arylpyrrole via C-H functionalization.

-

Causality of Reagents: Pd(OAc)2 acts as the Pd(II) source required for C-H cleavage. DMA (Dimethylacetamide) is used as a polar aprotic solvent to stabilize the highly charged transition states at elevated temperatures (110°C).

Step-by-Step Methodology:

-

Preparation: Charge a sealed tube with 1-acetyl-2-bromopyrrole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (5 mol%), and K2CO3 (2.0 equiv).

-

Solvent: Add anhydrous DMA (0.2 M concentration).

-

Reaction: Purge with Argon for 5 minutes, seal the tube, and heat to 110°C for 16 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Yield Comparisons

The table below summarizes the expected outcomes and optimal conditions for functionalizing 1-acetyl-2-bromopyrrole based on established synthetic methodologies.

| Reaction Type | Target Position | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |

| Suzuki-Miyaura | C2 (Br substitution) | Pd(PPh3)4 (5 mol%) | K2CO3 | Toluene/EtOH/H2O | 80 | 85 - 92% |

| Stille Coupling | C2 (Br substitution) | Pd2(dba)3 / P(t−Bu)3 | CsF | Dioxane | 100 | 78 - 84% |

| C-H Arylation | C5 (C-H cleavage) | Pd(OAc)2 (5 mol%) | K2CO3 | DMA | 110 | 65 - 75% |

| Deprotection | N1 (Acetyl removal) | None | NaOH (1M) | MeOH/H2O | 25 | > 95% |

Conclusion & Future Directions

1-Acetyl-2-bromopyrrole remains an indispensable scaffold for the modular synthesis of complex heterocycles. By leveraging the electron-withdrawing nature of the N-acetyl group and the kinetic lability of the C2-bromine atom, researchers can execute highly regioselective cross-coupling and C-H activation cascades. Future methodologies will likely focus on photoredox catalysis and dual metallaphotoredox systems to achieve functionalization of this scaffold under milder, room-temperature conditions.

References

Application Notes and Protocols for 1-Acetyl-2-bromopyrrole in Pharmaceutical Drug Discovery

Abstract

1-Acetyl-2-bromopyrrole is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic placement of a reactive bromine atom and an electron-withdrawing acetyl group on the pyrrole scaffold makes it an exceptionally versatile precursor for synthesizing a wide array of complex, biologically active molecules. This guide provides an in-depth exploration of its applications, focusing on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical development.[1][2] Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are presented to enable researchers, scientists, and drug development professionals to effectively leverage this synthon in their discovery programs.

Scientific Foundation: The Strategic Value of 1-Acetyl-2-bromopyrrole

The pyrrole ring is a "privileged scaffold" found in numerous natural products and blockbuster drugs, including Atorvastatin (Lipitor®) and Sunitinib (Sutent®).[3][4] The utility of 1-acetyl-2-bromopyrrole stems from two key structural features:

-

The Bromine Atom (C2-Position): This serves as a versatile synthetic handle, making the molecule an ideal electrophilic partner in a multitude of cross-coupling reactions. This allows for the direct and regioselective formation of carbon-carbon and carbon-heteroatom bonds.[1]

-

The N-Acetyl Group: This group serves a dual purpose. Firstly, it activates the pyrrole ring towards certain transformations and modulates its electronic properties. Secondly, it acts as a protecting group for the pyrrole nitrogen, preventing interference in the catalytic cycles of many coupling reactions, which can be a common issue with N-H pyrroles.[5] While this group can be removed, its presence is often advantageous for initial coupling steps.

This combination makes 1-acetyl-2-bromopyrrole a prime starting material for generating libraries of substituted pyrroles to explore structure-activity relationships (SAR) in drug discovery programs targeting a range of diseases, from cancer to inflammatory conditions.[6][7][8]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used transformations in pharmaceutical synthesis due to its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][9][10] 1-Acetyl-2-bromopyrrole is an excellent substrate for this reaction, enabling the efficient introduction of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyrrole core.

Experimental Workflow: A Visual Guide

The following diagram outlines the standard, logical progression of a Suzuki-Miyaura coupling experiment from setup to final product isolation.

Caption: A logical workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 1-Acetyl-2-(4-fluorophenyl)pyrrole

This protocol provides a detailed, step-by-step method for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize a 2-arylpyrrole derivative, a common core in many bioactive molecules.[11]

Materials:

-

1-Acetyl-2-bromopyrrole (C₆H₆BrNO, MW: 202.04 g/mol )[12]

-

4-Fluorophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane, Anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Inert gas line (Argon or Nitrogen)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) equipment

-

Flash chromatography system

Procedure:

-

Reagent Preparation: To a 50 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1-acetyl-2-bromopyrrole (1.0 mmol, 202 mg), 4-fluorophenylboronic acid (1.5 mmol, 210 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Flask Inerting: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) via syringe.[5]

-

Degassing: Bubble argon through the stirred solution for 15 minutes to thoroughly remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg). The use of a ferrocene-based phosphine ligand like dppf is often effective for coupling reactions involving heterocyclic halides.[13]

-

Reaction Execution: Equip the flask with a reflux condenser (under argon) and heat the mixture to 90 °C in an oil bath. Stir vigorously for 4-12 hours.

-

Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase) or by LC-MS analysis of a small, quenched aliquot.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL). Pour the mixture into a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product, 1-acetyl-2-(4-fluorophenyl)pyrrole.

Quantitative Data Summary

| Reagent/Material | MW ( g/mol ) | Mass (mg) | Moles (mmol) | Equivalents |

| 1-Acetyl-2-bromopyrrole | 202.04 | 202 | 1.0 | 1.0 |

| 4-Fluorophenylboronic acid | 139.92 | 210 | 1.5 | 1.5 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 24.5 | 0.03 | 0.03 (3 mol%) |

Mechanistic Causality & Trustworthiness

Understanding the "why" behind the protocol ensures reproducibility and allows for logical troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.

-

Causality of Reagents:

-

Palladium Catalyst: The Pd(0) species is the active catalyst. It undergoes oxidative addition with the C-Br bond of the pyrrole.[9]

-

Base (K₂CO₃): The base is essential. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is required for the key transmetalation step.[9]

-

Ligand (dppf): The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the catalytic cycle.

-

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

1-Acetyl-2-bromopyrrole is a commercially available and highly effective starting material for the synthesis of diverse, functionalized pyrroles. Its robust performance in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable pathway to novel chemical entities for drug discovery. The protocol detailed herein serves as a validated starting point for researchers. By modifying the boronic acid coupling partner, scientists can rapidly generate extensive libraries of compounds for biological screening against a multitude of therapeutic targets, including kinases, cholinesterases, and microbial enzymes.[14] The continued application of this versatile synthon will undoubtedly contribute to the development of next-generation therapeutics.

References

-

Title: Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A Source: Molecules (via PMC) URL: [Link]

-

Title: Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity Source: Arabian Journal of Chemistry URL: [Link]

-

Title: THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS Source: Arkivoc URL: [Link]

-

Title: Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications Source: PubMed URL: [Link]

-

Title: A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: MDPI URL: [Link]

-

Title: Recent synthetic and medicinal perspectives of pyrroles: An overview Source: SciSpace URL: [Link]

-

Title: New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation Source: Molecules (via PMC) URL: [Link]

-

Title: Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications Source: ResearchGate URL: [Link]

-

Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Molecules (via PMC) URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Organic Chemistry (OUCI) URL: [Link]

-

Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules URL: [Link]

-

Title: 1-Acetyl-2-bromopyrrole Source: PubChem URL: [Link]

-

Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

-

Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF Source: Semantic Scholar URL: [Link]

-

Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Molecules URL: [Link]

-

Title: Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria Source: MDPI URL: [Link]

-

Title: Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor Source: Frontiers in Pharmacology URL: [Link]

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. scispace.com [scispace.com]

- 4. scitechnol.com [scitechnol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development [ouci.dntb.gov.ua]

- 11. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Acetyl-2-bromopyrrole | C6H6BrNO | CID 55261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 14. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]

How to safely handle and store 1-acetyl-2-bromopyrrole in the laboratory

Application Notes & Protocols

Topic: Best Practices for the Safe Laboratory Handling and Storage of 1-Acetyl-2-bromopyrrole

Introduction

1-Acetyl-2-bromopyrrole (CAS No. 84455-06-1) is a halogenated heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry and drug development.[1] Its structure, featuring both an electron-withdrawing acetyl group and a reactive bromine atom, makes it a versatile building block for constructing more complex molecular architectures, including those found in bioactive natural products and pharmaceutical agents.[2] However, as with many functionalized heterocyclic compounds, its safe and effective use in the laboratory is predicated on a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 1-acetyl-2-bromopyrrole. The protocols herein are designed to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before any work with 1-acetyl-2-bromopyrrole commences. This involves understanding its chemical properties and associated hazards.

1.1 GHS Hazard Classification According to available Safety Data Sheets (SDS), 1-acetyl-2-bromopyrrole is classified with the following hazards:

-

Signal Word: Warning[3]

-

Hazard Statements:

1.2 Physicochemical Properties Key properties of 1-acetyl-2-bromopyrrole are summarized below. This data is crucial for understanding its behavior under laboratory conditions.

| Property | Value | Source |

| CAS Number | 84455-06-1 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Beige Powder / Solid | [3] |

| Odor | Aromatic | [3] |

| Melting Point | 88 - 91 °C (190.4 - 195.8 °F) | [3] |

| Boiling Point | 220 °C (428 °F) | [3] |

1.3 Reactivity and Incompatibilities The compound is stable under recommended storage conditions.[4] However, to prevent hazardous reactions, it is critical to avoid contact with certain substances.

| Incompatible Materials | Rationale for Avoidance | Source |

| Strong Oxidizing Agents | Can cause vigorous or exothermic reactions, potentially leading to fire or explosion. | [4] |

| Strong Acids, Acid Chlorides, Acid Anhydrides | Pyrrole rings can be sensitive to strong acids, potentially leading to polymerization or degradation. | [5] |

Furthermore, upon combustion, 1-acetyl-2-bromopyrrole can produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory. PPE should be considered the final barrier of protection after all engineering controls have been implemented.[6]

2.1 Engineering Controls

-

Chemical Fume Hood: All handling of 1-acetyl-2-bromopyrrole powder must be performed inside a certified chemical fume hood to contain dust and prevent inhalation of the irritant material.[4][7] The sash should be kept as low as possible during manipulations.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

-

Safety Stations: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation.[4][9] All personnel must be trained in their operation.

2.2 Personal Protective Equipment (PPE) The following PPE is required for all personnel handling 1-acetyl-2-bromopyrrole.

| Protection Type | Specification | Rationale & Best Practices | Source |

| Eye & Face | Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards. | Protects against dust particles and potential splashes causing serious eye irritation. | [3][4] |

| Hand | Nitrile rubber gloves. | Provides a barrier against skin contact. Gloves must be inspected for defects before use and removed properly to avoid contaminating skin. Change gloves immediately if contact is suspected. | [3][10] |

| Body | Full-length, buttoned laboratory coat. | Protects skin and personal clothing from contamination. | [11][12] |

| Footwear | Closed-toe, closed-heel shoes. | Prevents exposure from spills and dropped items. | [7][11] |

| Respiratory | Not required for small-scale use in a functioning fume hood. | If a fume hood is unavailable or if significant dust is generated, a NIOSH/MSHA-approved particulate respirator is required. | [3][11] |

Section 3: Safe Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

3.1 Preparation and Pre-Handling Checklist

-

Review SDS: Read and fully understand the Safety Data Sheet for 1-acetyl-2-bromopyrrole.[12]

-

Verify Controls: Confirm the chemical fume hood is operational and the area is clear of clutter.

-

Assemble Materials: Gather all necessary equipment (spatulas, weigh paper/boats, glassware) and place them inside the fume hood.

-

Don PPE: Put on all required PPE as detailed in Section 2.2 before approaching the chemical storage area.

3.2 Weighing and Transferring Protocol

-

Retrieve the container from its storage location. Before opening, gently tap the container to settle the powder.

-

Perform all manipulations at least 6 inches inside the fume hood sash.[12]

-

Slowly open the container to avoid creating airborne dust.

-

Use a clean spatula to carefully transfer the desired amount of solid onto weigh paper or into a tared container. Avoid scooping in a manner that generates dust.

-

Once the desired amount is weighed, securely close the primary container.

-

Clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe (e.g., ethanol or isopropanol) to prevent the spread of fine particles. Dispose of the wipe as chemical waste.

-

Proceed with the experimental setup within the fume hood.

3.3 Post-Handling and Decontamination

-

Clean all non-disposable equipment that has come into contact with the chemical.

-

Wipe down the working surface of the fume hood.

-

Properly dispose of all contaminated waste (gloves, weigh paper, wipes) in a designated, sealed hazardous waste container.[5]

-

Doff PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination.

-

Wash hands thoroughly with soap and water before leaving the laboratory.[12]

Section 4: Storage Protocol

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a dry, cool, and well-ventilated area.[3][4] A designated chemical storage cabinet is recommended.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4] Ensure the original manufacturer's label is intact and legible.

-

Segregation: Store 1-acetyl-2-bromopyrrole away from the incompatible materials listed in Table 1.3, particularly strong oxidizing agents.[4][13]

Section 5: Emergency and Spill Procedures

Immediate and correct response to an emergency can significantly reduce injury and damage.

5.1 Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4]

-

Skin Contact: Remove all contaminated clothing while moving to the nearest safety shower. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

5.2 Spill Cleanup

-

Small Spill (Inside Fume Hood):

-

Ensure appropriate PPE is worn.

-

Carefully sweep the solid material together to minimize dust.

-

Place the spilled material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

-

Large Spill (Outside Fume Hood):

-

Evacuate the immediate area and alert nearby personnel.

-

Prevent entry into the affected area.

-

Contact your institution's Environmental Health & Safety (EHS) department or emergency response team for cleanup.

-

5.3 Fire Response

-

In case of a fire involving 1-acetyl-2-bromopyrrole, use a dry chemical, CO₂, water spray, or alcohol-resistant foam extinguisher.[4]

-

For any fire, prioritize personal safety. Alert others, activate the fire alarm, and evacuate the area. Only trained personnel should attempt to extinguish a fire.

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous combustion products.[3][4]

Workflow Visualization

The following diagram illustrates the complete, safe lifecycle for handling 1-acetyl-2-bromopyrrole in a laboratory setting.

Sources

- 1. 1-Acetyl-2-bromopyrrole | C6H6BrNO | CID 55261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pppmag.com [pppmag.com]

- 7. iisertirupati.ac.in [iisertirupati.ac.in]

- 8. carlroth.com [carlroth.com]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]

- 13. unifr.ch [unifr.ch]

The Versatile Precursor: A Guide to the Functionalization of the Pyrrole Ring Using 1-Acetyl-2-bromopyrrole

Introduction: The Strategic Importance of Pyrrole Functionalization in Modern Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after motif in drug discovery.[4][5] The strategic functionalization of the pyrrole ring is paramount to modulating the physicochemical and pharmacological properties of these molecules, enabling the fine-tuning of their activity, selectivity, and pharmacokinetic profiles.

This comprehensive guide focuses on the utility of 1-acetyl-2-bromopyrrole as a versatile and strategic precursor for the synthesis of a diverse array of functionalized pyrroles. The acetyl group at the N1-position serves a dual purpose: it acts as a protecting group, modulating the reactivity of the pyrrole ring, and its electron-withdrawing nature facilitates certain key transformations. The bromine atom at the C2-position provides a reactive handle for a multitude of powerful cross-coupling reactions, allowing for the introduction of a wide range of substituents with high regioselectivity.

This document will provide researchers, scientists, and drug development professionals with a detailed exploration of the key methodologies for functionalizing the pyrrole ring using this precursor. We will delve into the mechanistic underpinnings of each reaction, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols to ensure reproducible and successful outcomes.

The Precursor: Synthesis and Strategic Advantages of 1-Acetyl-2-bromopyrrole

The journey into the diverse world of functionalized pyrroles begins with the reliable synthesis of the key precursor, 1-acetyl-2-bromopyrrole. A common and efficient method involves a two-step sequence starting from the commercially available 2-bromopyrrole.

Step 1: N-Acetylation of 2-Bromopyrrole

The introduction of the acetyl group onto the nitrogen of 2-bromopyrrole is typically achieved using standard acylation conditions. This step is crucial as the N-H proton of an unprotected pyrrole can interfere with many organometallic catalytic cycles.

Protocol 1: Synthesis of 1-Acetyl-2-bromopyrrole

Materials:

-

2-Bromopyrrole

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., Triethylamine, Pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromopyrrole (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq.).

-

Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-acetyl-2-bromopyrrole.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the C2 position of 1-acetyl-2-bromopyrrole is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures, which are prevalent in many biologically active molecules.[6][7][8] The reaction of 1-acetyl-2-bromopyrrole with a variety of aryl- or vinylboronic acids (or their corresponding esters) provides a direct route to 2-aryl- and 2-vinyl-1-acetylpyrroles.[9]

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. The choice of ligand can significantly impact the reaction efficiency and substrate scope.

-

Base: A base is essential for the activation of the organoboron species. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently used in an aqueous-organic solvent mixture.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Suzuki-Miyaura Coupling of 1-Acetyl-2-bromopyrrole with an Arylboronic Acid

Materials:

-

1-Acetyl-2-bromopyrrole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., Dioxane/water, Toluene/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine 1-acetyl-2-bromopyrrole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 95 | 10 | 78 |

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 1-Acetyl-2-bromopyrrole. (Note: Yields are illustrative and may vary based on specific reaction conditions and substrate.)

Stille Coupling: A Versatile C-C Bond Formation

The Stille coupling offers a reliable method for forming carbon-carbon bonds between 1-acetyl-2-bromopyrrole and various organostannanes (e.g., aryl, vinyl, or alkynyl stannanes).[3][10][11] A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents.[12][13][14]

Causality Behind Experimental Choices:

-

Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are the most common catalysts for Stille couplings.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.

-

Additives: In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) or a lithium chloride (LiCl) salt can accelerate the reaction rate.

dot

Caption: Stille Coupling Catalytic Cycle.

Protocol 3: Stille Coupling of 1-Acetyl-2-bromopyrrole with an Organostannane

Materials:

-

1-Acetyl-2-bromopyrrole

-

Organostannane (e.g., Tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-acetyl-2-bromopyrrole (1.0 eq.) in anhydrous toluene, add the organostannane (1.1 eq.) and the palladium catalyst (2-5 mol%).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to reflux (around 110 °C for toluene).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl- and vinyl-alkynes.[4][15][16] Reacting 1-acetyl-2-bromopyrrole with a terminal alkyne provides direct access to 2-alkynyl-1-acetylpyrroles, which are valuable intermediates in the synthesis of various natural products and pharmaceuticals.[12][13][17][18]

Causality Behind Experimental Choices:

-

Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the HBr byproduct.

-

Solvent: Anhydrous aprotic solvents like THF or DMF are commonly used.

dot

Caption: Sonogashira Coupling Workflow.

Protocol 4: Sonogashira Coupling of 1-Acetyl-2-bromopyrrole with a Terminal Alkyne

Materials:

-

1-Acetyl-2-bromopyrrole

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 1-acetyl-2-bromopyrrole (1.0 eq.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and the amine base (2.0-3.0 eq.).

-

Add the terminal alkyne (1.2 eq.) to the stirred solution.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Coupling: Vinylation of the Pyrrole Ring

The Heck reaction is a powerful method for the vinylation of aryl halides.[2][19][20][21] Coupling 1-acetyl-2-bromopyrrole with various alkenes provides a direct route to 2-vinyl-1-acetylpyrroles.[22][23][24][25][26]

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst, often used in combination with a phosphine ligand like triphenylphosphine (PPh₃).

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is required to regenerate the active Pd(0) catalyst.

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to facilitate the reaction at elevated temperatures.

| Entry | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ (2) | DMF | 120 | 16 | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N (2) | NMP | 110 | 24 | 82 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | NaOAc (2.5) | DMAc | 130 | 18 | 68 |

Table 2: Representative Heck Coupling Reactions of 1-Acetyl-2-bromopyrrole. (Note: Yields are illustrative and may vary based on specific reaction conditions and substrate.)

Protocol 5: Heck Coupling of 1-Acetyl-2-bromopyrrole with an Alkene

Materials:

-

1-Acetyl-2-bromopyrrole

-

Alkene (e.g., Styrene, n-Butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃ or Et₃N)

-

Anhydrous solvent (e.g., DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, combine 1-acetyl-2-bromopyrrole (1.0 eq.), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent and the alkene (1.2-1.5 eq.).

-

Seal the tube and heat the reaction mixture to 100-130 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a mild and general method for the palladium-catalyzed coupling of aryl halides with a wide range of amines.[5][16][17][27][28][29][30][31] Applying this reaction to 1-acetyl-2-bromopyrrole allows for the synthesis of 2-amino-1-acetylpyrroles.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand in combination with a palladium precursor. Commonly used ligands include XPhos, SPhos, and RuPhos.

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically employed.

dot

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Protocol 6: Buchwald-Hartwig Amination of 1-Acetyl-2-bromopyrrole with an Amine

Materials:

-

1-Acetyl-2-bromopyrrole

-

Amine (e.g., Aniline, Morpholine)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, charge a vial with the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 eq.).

-

Add 1-acetyl-2-bromopyrrole (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Add the anhydrous solvent.

-

Seal the vial and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Beyond Cross-Coupling: Lithiation-Borylation Strategy

The lithiation-borylation sequence offers an alternative and powerful strategy for the functionalization of the pyrrole ring, providing access to pyrrole-2-boronic esters.[15][21][25][26][32][33][34] These intermediates are themselves versatile building blocks that can be used in subsequent Suzuki-Miyaura couplings or other transformations.[35]

Causality Behind Experimental Choices:

-

Lithiation: A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), is used to deprotonate the C5 position of the pyrrole ring, followed by halogen-metal exchange at the C2 position at low temperatures.

-

Borylation: The resulting lithiated pyrrole is trapped with a boronic ester, typically triisopropyl borate or pinacolborane.

-

Subsequent Reactions: The newly formed pyrrole-2-boronic ester can be used directly in a one-pot Suzuki-Miyaura coupling or isolated for future use.

dot

Caption: Lithiation-Borylation-Suzuki Workflow.

Protocol 7: One-Pot Lithiation-Borylation-Suzuki Coupling

Materials:

-

1-Acetyl-2-bromopyrrole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aryl halide (e.g., Aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Anhydrous THF

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-acetyl-2-bromopyrrole (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq.) dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq.) and stir for another hour at -78 °C, then allow the mixture to warm to room temperature.

-

To this mixture, add the aryl halide (1.2 eq.), the palladium catalyst (5 mol%), and an aqueous solution of the base (2.0 eq.).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection of the N-Acetyl Group: Unveiling the Final Product

The final step in many synthetic sequences involving 1-acetyl-2-bromopyrrole is the removal of the N-acetyl protecting group to yield the free N-H pyrrole. This can be achieved under either basic or acidic conditions, and the choice of method depends on the stability of the functional groups present in the molecule.[19][36]

Basic Hydrolysis:

A common and effective method for acetyl deprotection is basic hydrolysis using a base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) in a protic solvent like methanol or ethanol.[14]

Acidic Hydrolysis:

For substrates that are sensitive to basic conditions, acidic hydrolysis using a strong acid like hydrochloric acid (HCl) in an aqueous-organic solvent mixture can be employed.[36]

Protocol 8: Basic Deprotection of a 2-Substituted-1-acetylpyrrole

Materials:

-

2-Substituted-1-acetylpyrrole

-

Base (e.g., NaOH or KOH)

-

Solvent (e.g., Methanol/Water mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the 2-substituted-1-acetylpyrrole (1.0 eq.) in a mixture of methanol and water.

-

Add the base (2.0-5.0 eq.) and heat the mixture to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization if necessary.

Conclusion: A Gateway to Diverse Pyrrole Architectures

1-Acetyl-2-bromopyrrole has proven to be an exceptionally valuable and versatile precursor for the synthesis of a wide array of functionalized pyrroles. The strategic placement of the N-acetyl protecting group and the C2-bromo handle allows for the selective and efficient introduction of diverse substituents through a variety of powerful synthetic methodologies. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, along with the lithiation-borylation strategy, provide a comprehensive toolkit for accessing novel pyrrole-based compounds.

The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel molecules with potential applications in drug discovery, materials science, and beyond. The ability to systematically modify the pyrrole scaffold is a key enabler in the quest for new chemical entities with tailored properties and functions.

References

- Lamellarins and Related Pyrrole-Derived Alkaloids

- Marine Pyrrole Alkaloids. Mar. Drugs.

- Total Syntheses of the Marine Pyrrole Alkaloids Polycitone A and B. Org. Lett.

- Total Synthesis of the Marine Alkaloid Discoipyrrole C via the MoOPH-Mediated Oxidation of a 2,3,5-Trisubstituted Pyrrole. J.

- Marine Pyrrole Alkaloids.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Acetyl Protection - Common Conditions. Common Organic Chemistry.

- Buchwald–Hartwig amin

- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC.

- Applications of Palladium-Catalyzed C–N Cross-CouplingReactions. RSC Discovery.

- Synthesis of N-alkoxycarbonyl Pyrroles

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.

- Lithiation-Borylation Methodology and Its Applic

- Application of the lithiation-borylation reaction to the preparation of enantioenriched allylic boron reagents and subsequent in situ conversion into 1,2,4-trisubstituted homoallylic alcohols with complete control over all elements of stereochemistry. PubMed.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

- Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed.

- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.

- THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOG

- Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. OPR&D.

- Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. J. Org. Chem.

- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar.

- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.

- Buchwald-Hartwig Amin

- Technical Support Center: Deprotection of 2-O-acetyl Groups. Benchchem.

- Standard Lithiation–Borylation A user's guide. University of Bristol.

- Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes. Benchchem.

- The Ultimate Guide to Buchwald-Hartwig Amin

- Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.

- Sonogashira Coupling. Organic Chemistry Portal.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

- Sonogashira coupling. Wikipedia.

- Heck Reaction—St

- Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem.

- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Chemistry Portal.

- Stille reaction. Wikipedia.

- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.

- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi

- Sonogashira Coupling. Chemistry LibreTexts.

- Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar.

- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad

- Stille Coupling. Chemistry LibreTexts.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.

- Protection and Deprotection.

- The Stille Reaction. Organic Reactions.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

- 1. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. depts.washington.edu [depts.washington.edu]

- 7. Protection and Deprotection [cem.com]

- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medium.com [medium.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System [organic-chemistry.org]

- 24. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 25. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 26. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Application of the lithiation-borylation reaction to the preparation of enantioenriched allylic boron reagents and subsequent in situ conversion into 1,2,4-trisubstituted homoallylic alcohols with complete control over all elements of stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. chemistry.illinois.edu [chemistry.illinois.edu]

- 33. researchgate.net [researchgate.net]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 36. benchchem.com [benchchem.com]

Application Note: A Comprehensive Guide to the Preparation of 1-Acetyl-2-pyrrolylmagnesium Bromide

Abstract

This application note provides a detailed protocol and scientific rationale for the preparation of the Grignard reagent from 1-acetyl-2-bromopyrrole. Pyrrole scaffolds are of immense interest in medicinal chemistry and materials science, and their functionalization via organometallic intermediates is a cornerstone of modern synthetic strategy. This document addresses the critical challenge posed by the acidic N-H proton of the pyrrole ring and elaborates on the strategic use of N-acetylation as a protective measure. We present a step-by-step protocol, troubleshooting guide, and mechanistic insights intended for researchers, chemists, and drug development professionals aiming to reliably generate and utilize this valuable synthetic intermediate.

Introduction: The Synthetic Challenge of Pyrrole Grignard Reagents